molecular formula C11H15NO2 B12132868 Ethyl (1-phenylethyl)carbamate CAS No. 1623-51-4

Ethyl (1-phenylethyl)carbamate

Cat. No.: B12132868
CAS No.: 1623-51-4
M. Wt: 193.24 g/mol
InChI Key: TVSAQMXTJQSGAC-UHFFFAOYSA-N
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Description

Ethyl (1-phenylethyl)carbamate is an organic compound that belongs to the carbamate family. Carbamates are esters of carbamic acid and are known for their diverse applications in various fields, including agriculture, medicine, and industry. This compound is characterized by its unique chemical structure, which includes an ethyl group, a phenylethyl group, and a carbamate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (1-phenylethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of ethyl chloroformate with 1-phenylethylamine in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .

Another method involves the use of isocyanates. In this approach, 1-phenylethylamine reacts with ethyl isocyanate to form this compound. This reaction is usually carried out under mild conditions and does not require the use of a catalyst .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl (1-phenylethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbamate derivatives with additional oxygen-containing functional groups, while reduction may produce amines .

Scientific Research Applications

Ethyl (1-phenylethyl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of ethyl (1-phenylethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This mechanism is similar to that of other carbamate compounds, which are known to inhibit enzymes such as acetylcholinesterase .

Comparison with Similar Compounds

Ethyl (1-phenylethyl)carbamate can be compared with other carbamate compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl N-(1-phenylethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-3-14-11(13)12-9(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVSAQMXTJQSGAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(C)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1623-51-4
Record name NSC22468
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22468
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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